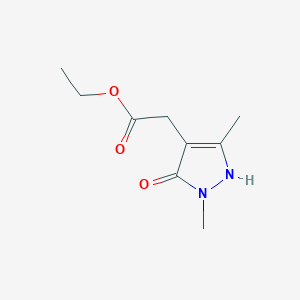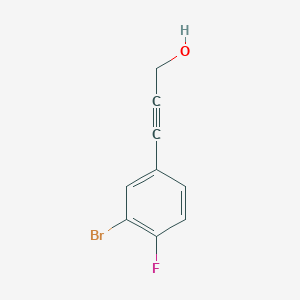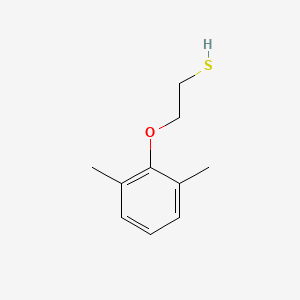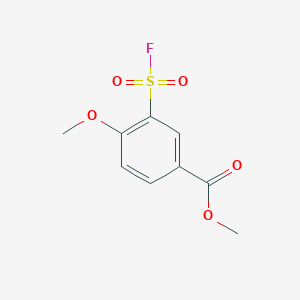![molecular formula C10H16N2S2 B13223795 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process would likely involve optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated piperidine derivatives.
Applications De Recherche Scientifique
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-methyl linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-thiazole-2-thiol: Shares the thiazole ring but lacks the piperidine moiety.
Piperidine-4-carbaldehyde: Contains the piperidine ring but lacks the thiazole moiety.
2,4-Disubstituted thiazoles: Similar in structure but with different substituents on the thiazole ring.
Uniqueness
4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific combination of a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H16N2S2 |
|---|---|
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9/h6,9,11H,2-5,7H2,1H3 |
Clé InChI |
JWHVTCQJSCFCGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)SCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)

![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)

![1-[(2-Amino-3-methylpentyl)oxy]-4-fluorobenzene](/img/structure/B13223794.png)
![{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13223798.png)

